1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C10H21NO This compound features a cyclobutyl ring substituted with an aminomethyl group and a dimethylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutyl compound.
Attachment of the Dimethylpropan-1-ol Moiety: The final step involves the reaction of the aminomethylcyclobutyl intermediate with a dimethylpropan-1-ol derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated cyclobutyl compounds.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure but with a different substituent on the cyclobutyl ring.
Cyclohexanol, 1-[1-(aminomethyl)cyclobutyl]-: Contains a cyclohexyl ring instead of a dimethylpropan-1-ol moiety.
Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol is unique due to its combination of a cyclobutyl ring with an aminomethyl group and a dimethylpropan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8(12)10(7-11)5-4-6-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
AISALLYFDLUWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1(CCC1)CN)O |
Origin of Product |
United States |
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